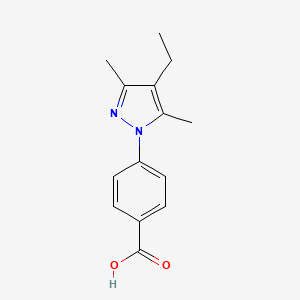

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid, also known as EDMPBA, is a synthetic organic compound that has a variety of applications in the pharmaceutical and chemical industries. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. EDMPBA is used in the synthesis of various organic compounds, such as drugs and dyes, and as a catalyst in organic reactions. It is also used as a reagent in the synthesis of other organic compounds. In addition, EDMPBA has been studied for its potential therapeutic applications in cancer and other diseases.

Applications De Recherche Scientifique

Molecular Structure and Supramolecular Aggregation

One study focused on the molecular structure of a compound similar to 4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid, highlighting the interactions between the pyrazole ring and benzoic acid moiety. These interactions lead to the formation of a one-dimensional zigzag structure through hydrogen bonding and weak interactions, suggesting potential applications in the development of new materials with specific supramolecular architectures (Yu Zhang, Yi-zhi Li, Hanbing Tao, & Long-gen Zhu, 2002).

Hydrogen-Bonded Supramolecular Structures

Another research demonstrated how substituted 4-pyrazolylbenzoates engage in hydrogen bonding to form supramolecular structures in one, two, and three dimensions. This study is pivotal for understanding how minor modifications in molecular design can impact the overall molecular architecture, which is crucial for the development of molecular sensors, catalysts, and materials science (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell, 2007).

Bioactive Compound Synthesis

Research on the biotransformation of gallic acid by Beauveria sulfurescens presented the synthesis of new compounds through microbial culture. This process mimics mammalian metabolism, suggesting the potential of using microbial cultures for generating bioactive compounds or studying the pharmacological properties of new chemical entities (F. Hsu, Li-Ming Yang, Shwu-Fen Chang, Li-Hsuan Wang, C. Hsu, Pan-Chun Liu, & Shwu-Jiuan Lin, 2007).

Organic Catalysis in Aqueous Medium

A study explored the use of naturally occurring benzoic acid derived anions to prepare ionic liquids, which exhibited supramolecular polymeric aggregation. These ionic liquids were applied as catalysts in organic synthesis, revealing the impact of supramolecular aggregation on catalytic efficiency. This research offers insights into the design of new catalytic systems for green chemistry applications (Muhammad Naveed Javed, Imran Ali Hashmi, Shoaib Muhammad, A. Bari, S. Ghulam Musharraf, Syed Junaid Mahmood, S. Javed, Firdous Imran Ali, Faisal Rafique, Muhammad Amjad Ilyas, & Waqas Ahmed Waseem, 2021).

Photophysical and Electronic Properties

Investigations on antipyrine derivatives have been conducted to study their synthesis and optical properties. These studies are fundamental in developing new materials for optoelectronic applications, demonstrating how structural modifications can significantly influence the optical absorption and refraction properties of these compounds (N. El-Ghamaz, M. Ghoneim, A. El-Sonbati, M. Diab, A. El‐Bindary, & M. A. El-kader, 2017).

Propriétés

IUPAC Name |

4-(4-ethyl-3,5-dimethylpyrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-13-9(2)15-16(10(13)3)12-7-5-11(6-8-12)14(17)18/h5-8H,4H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFKRELXCJQVNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)C2=CC=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethyl-3,5-dimethyl-pyrazol-1-yl)-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2938112.png)

![4-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2938119.png)

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2938120.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2938122.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2938124.png)

![N-Cyclopropyl-N-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2938127.png)

![2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2938129.png)